

Safety data sheet (SDS) for 2-(4-Bromophenoxy)-5-nitropyrimidine

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Compound of Interest

Compound Name: 2-(4-Bromophenoxy)-5-nitropyrimidine

Cat. No.: B8692247

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Technical Whitepaper & Safety Data Guide: **2-(4-Bromophenoxy)-5-nitropyrimidine** in Advanced Organic Synthesis

Executive Summary & Structural Dynamics

2-(4-Bromophenoxy)-5-nitropyrimidine (C₁₀H₆BrN₃O₃) is an advanced, bifunctional heterocyclic building block highly valued in medicinal chemistry and drug development. Unlike standard commodity chemicals, this compound is engineered to serve as a versatile linchpin in complex synthetic pathways. Its structural genius lies in the synergy of its functional groups: the highly electron-deficient pyrimidine core is activated by a 5-nitro group, while the 2-position houses a 4-bromophenoxy moiety.

This architecture allows for orthogonal functionalization. The bromo-aryl group serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions), while the nitro group can be chemoselectively reduced to an amine, providing an essential anchoring point for the synthesis of kinase inhibitors and other targeted therapeutics.

Section 1: Physicochemical Profiling & Hazard Communication

Because this compound is typically synthesized in situ or handled as an advanced intermediate, a standard 16-section Safety Data Sheet (SDS) is insufficient for laboratory professionals. Instead, we must extrapolate its hazard profile mechanistically from its primary precursors: 4-bromophenol[1] and 2-chloro-5-nitropyrimidine[2].

Table 1: Predicted Physicochemical & Toxicological Profile

Parameter	Value	Mechanistic / Safety Implication
Molecular Formula	C10H6BrN3O3	Halogenated heteroaromatic; highly lipophilic.
Molecular Weight	296.08 g/mol	Falls within Lipinski's Rule of 5 for cellular permeability.
LogP (Predicted)	~3.5	Driven by the 4-bromophenol moiety (LogP 2.59)[1]. High lipophilicity significantly enhances dermal penetration risk.
GHS Health Hazards	Acute Tox. 4, Eye Dam. 1	The electrophilic pyrimidine core readily reacts with cellular nucleophiles (e.g., corneal proteins), leading to severe tissue damage[3].
GHS Environmental	Aquatic Chronic 1	Brominated phenols are persistent organic pollutants and are highly toxic to aquatic ecosystems[1].

Mechanistic Toxicology & Handling Protocols

The primary toxicological concern of **2-(4-Bromophenoxy)-5-nitropyrimidine** stems from its nitroaromatic moiety. Upon systemic absorption (facilitated by its high LogP), the compound is subjected to enzymatic reduction by hepatic nitroreductases. This electron-transfer process generates highly reactive nitroso and hydroxylamine intermediates. These species aggressively deplete intracellular glutathione (GSH) and induce redox cycling, leading to severe oxidative stress and the oxidation of hemoglobin to methemoglobin.

Self-Validating Handling Protocol:

- Containment: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.
- PPE: Nitrile gloves (double-gloved), splash goggles, and a lab coat.
- Validation of Containment: To validate that no ambient exposure has occurred during scale-up, conduct UV-Vis air sampling or surface swabbing. The pyrimidine core exhibits strong, distinct UV absorbance at ~260–280 nm, allowing for rapid spectrophotometric detection of laboratory contamination.

Section 2: Synthetic Utility & Experimental Workflows

The synthesis of **2-(4-Bromophenoxy)-5-nitropyrimidine** relies on a Nucleophilic Aromatic Substitution (S_NAr). The 5-nitro group strongly withdraws electron density from the pyrimidine ring, rendering the 2-position highly susceptible to nucleophilic attack by the phenoxide ion of 4-bromophenol.

Protocol 1: Nucleophilic Aromatic Substitution (S_NAr)

Causality of Reagents: While traditional S_NAr reactions often use Potassium Carbonate (K₂CO₃) in Acetonitrile at elevated temperatures (80°C)[4], utilizing Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF) allows the reaction to proceed at a much milder 40°C[5]. The large ionic radius of the cesium cation creates a highly reactive, "naked" phenoxide nucleophile, accelerating the reaction and minimizing thermal degradation of the nitroaromatic product.

Step-by-Step Methodology:

- Charge a flame-dried, round-bottom flask with 2-chloro-5-nitropyrimidine (1.0 eq) and 4-bromophenol (1.05 eq)[5].
- Dissolve the reagents in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
- Add Cs₂CO₃ (2.0 eq) in a single portion. The mixture will immediately darken, indicating the formation of the phenoxide anion.
- Stir the reaction at 40°C for 2 hours[5].
- Self-Validation & QC: Quench a 10 µL reaction aliquot in water, extract with Ethyl Acetate, and spot on a silica TLC plate (Hexanes:EtOAc 3:1). The starting pyrimidine will be consumed, replaced by a new, highly UV-active product spot. Confirm the exact mass via LC-MS (ESI+); the product must display a distinct 1:1 isotopic doublet at m/z 296 and 298 (M+H), validating the retention of the bromine atom.

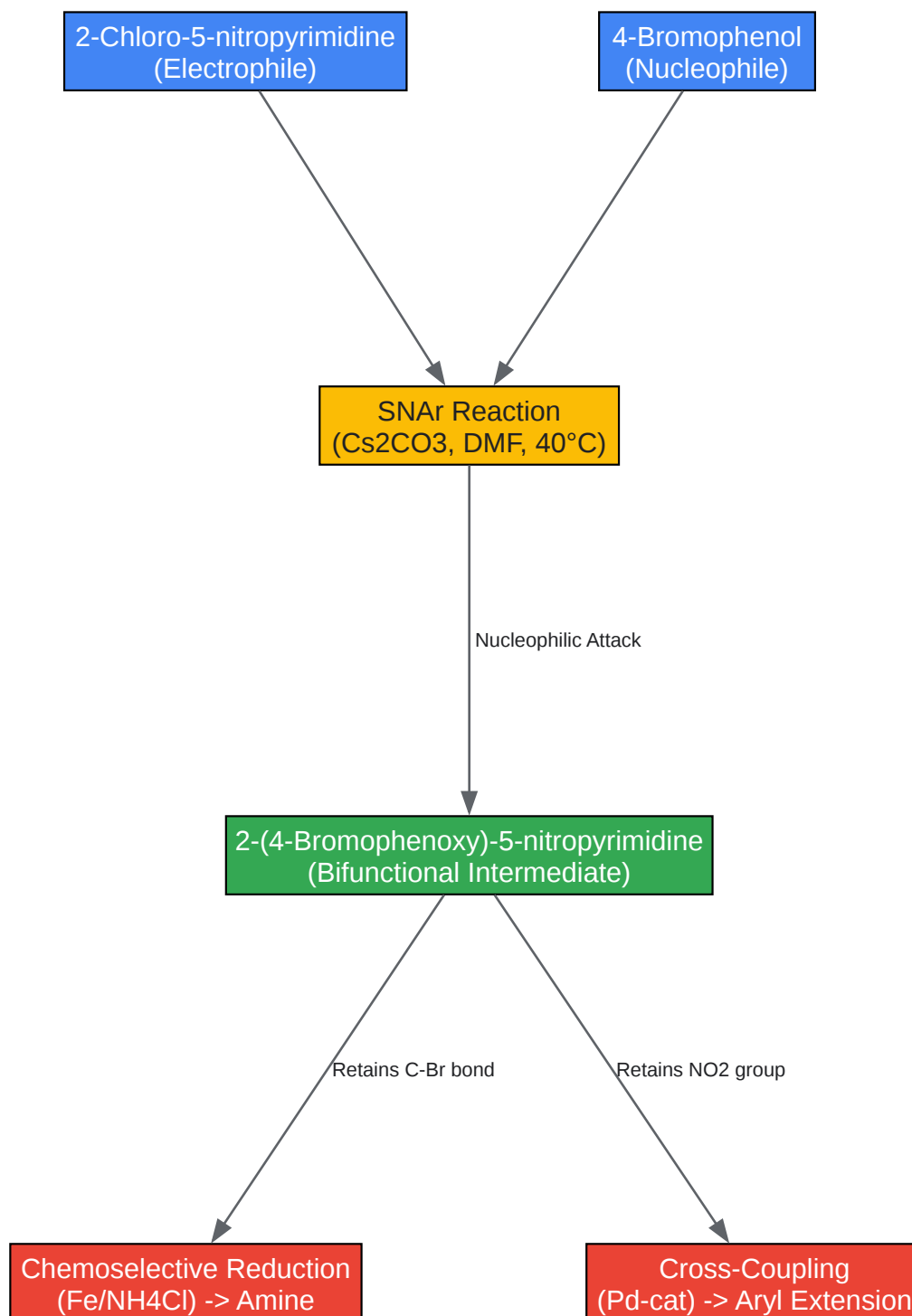
Protocol 2: Chemoselective Nitro Reduction

Causality of Reagents: Downstream drug development often requires converting the -NO₂ group to an -NH₂ group. Standard catalytic hydrogenation (Pd/C + H₂) cannot be used, as it will cause rapid hydrodehalogenation, cleaving the critical C-Br bond. Therefore, a dissolving metal reduction is required.

Step-by-Step Methodology:

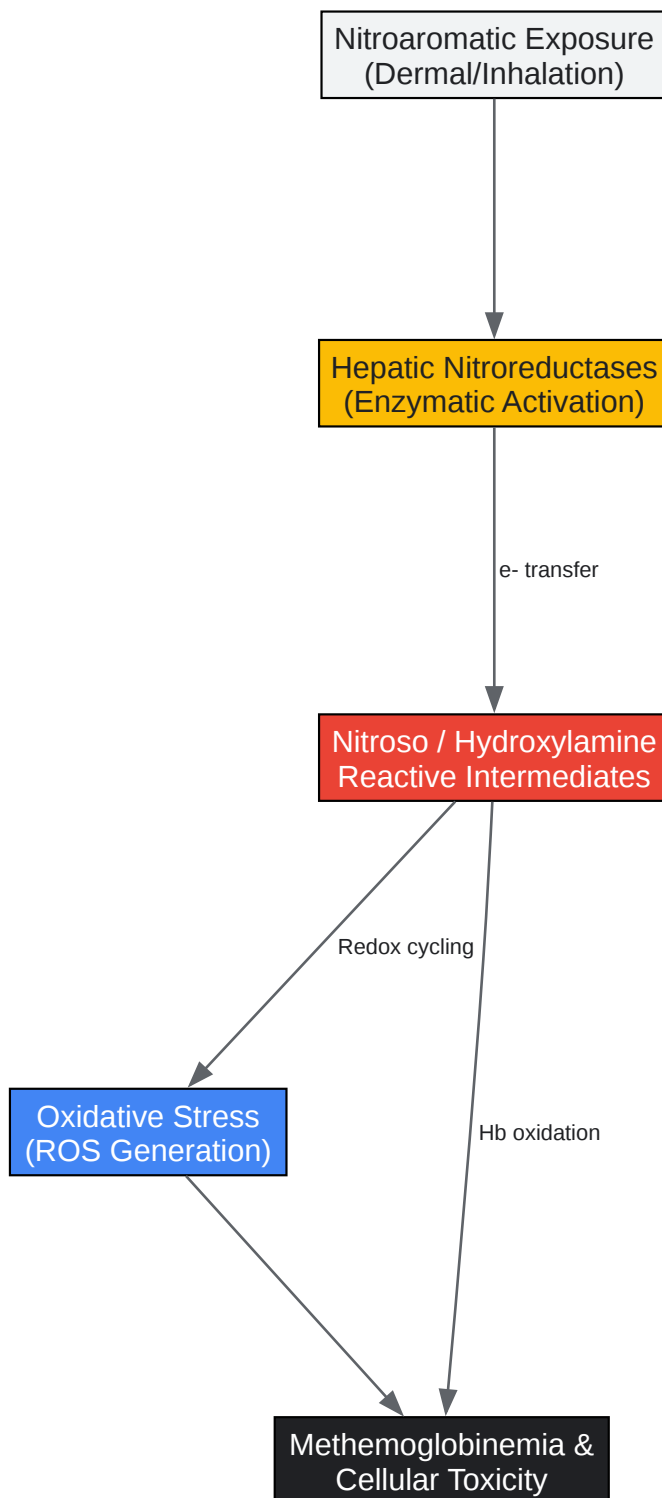
- Suspend **2-(4-Bromophenoxy)-5-nitropyrimidine** in a 4:1 mixture of Ethanol and Water.
- Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). The mild acidity of NH₄Cl activates the iron surface without hydrolyzing the ether linkage.
- Heat the suspension to 80°C for 3 hours.
- Self-Validation & QC: Filter the hot mixture through a pad of Celite to remove iron oxides. Spot the filtrate on a TLC plate and stain with Ninhydrin. Upon heating, the product spot will turn a deep purple/red, definitively validating the successful generation of the primary amine while leaving the bromo-aryl handle intact for subsequent Suzuki coupling.

Section 3: Data Visualization



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Synthetic workflow and downstream functionalization of the pyrimidine intermediate.



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Mechanistic toxicology pathway for nitroaromatic-induced cellular oxidative stress.

References

- [1] National Center for Biotechnology Information. "4-Bromophenol | C₆H₅BrO | CID 7808 - PubChem". PubChem Database. Available at: [\[Link\]](#)
- [2] National Center for Biotechnology Information. "2-Chloro-5-nitropyrimidine | C₄H₂ClN₃O₂ | CID 82544 - PubChem". PubChem Database. Available at: [\[Link\]](#)
- [4] Google Patents. "US8507533B2 - Glucagon receptor modulators". United States Patent and Trademark Office. Available at:
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Sources

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- 2. 2-Chloro-5-nitropyrimidine | C₄H₂ClN₃O₂ | CID 82544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氯-5-硝基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
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